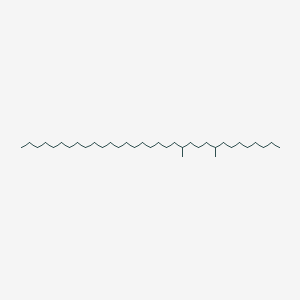![molecular formula C8H15N5OS B14451952 1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione CAS No. 76029-58-8](/img/structure/B14451952.png)
1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a morpholine group attached to a propyl chain, which is further connected to a dihydrotetrazole ring with a thione group.
Vorbereitungsmethoden
The synthesis of 1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine, propyl bromide, and sodium azide.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and solvent choice. Common solvents used include ethanol or methanol.
Synthetic Route: The synthetic route involves the nucleophilic substitution of propyl bromide with morpholine to form 3-(Morpholin-4-yl)propyl bromide. This intermediate is then reacted with sodium azide to form the corresponding azide. Finally, the azide undergoes cyclization with carbon disulfide to form the desired tetrazole-thione compound.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Cyclization: The tetrazole ring can participate in cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted tetrazoles.
Wissenschaftliche Forschungsanwendungen
1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with molecular targets and pathways in biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione can be compared with other similar compounds, such as:
3-(N-morpholino)propanesulfonic acid: This compound contains a morpholine group and is used as a buffer in biological research.
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: This compound has a similar morpholine group and is studied for its potential pharmacological activities.
The uniqueness of this compound lies in its specific structure, which combines a morpholine group with a tetrazole-thione ring, providing distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
76029-58-8 |
|---|---|
Molekularformel |
C8H15N5OS |
Molekulargewicht |
229.31 g/mol |
IUPAC-Name |
1-(3-morpholin-4-ylpropyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C8H15N5OS/c15-8-9-10-11-13(8)3-1-2-12-4-6-14-7-5-12/h1-7H2,(H,9,11,15) |
InChI-Schlüssel |
UBYWHNCWGMIGSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCN2C(=S)N=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


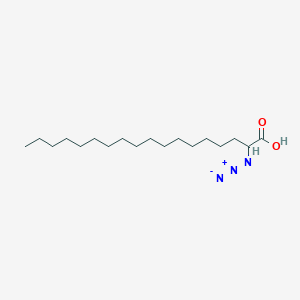

![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
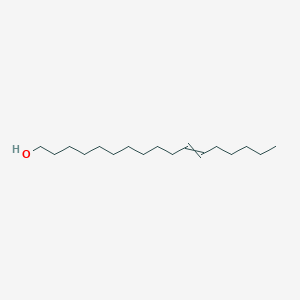
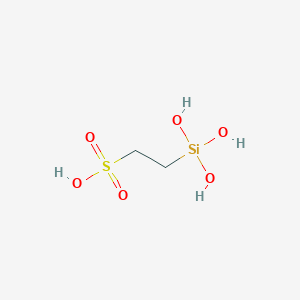
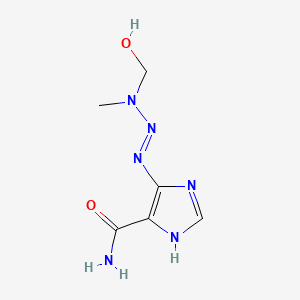

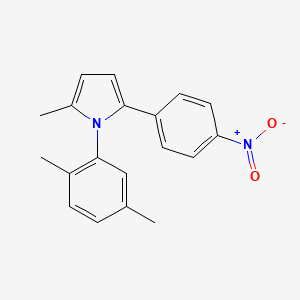
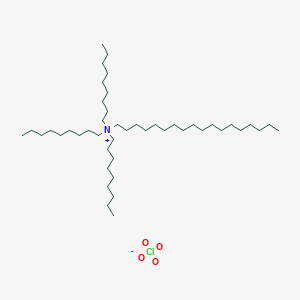
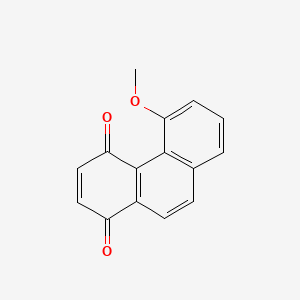

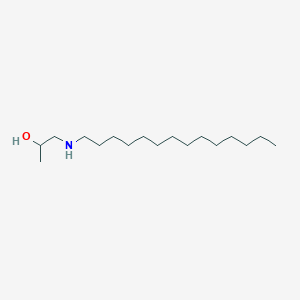
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
